molecular formula C8H5BrIN B2963829 4-Bromo-2-iodo-1H-indole CAS No. 2309465-44-7

4-Bromo-2-iodo-1H-indole

Cat. No.: B2963829
CAS No.: 2309465-44-7
M. Wt: 321.943
InChI Key: BVWSMTCOWHSDOY-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a fused benzene and pyrrole ring system, with bromine and iodine substituents at the 4 and 2 positions, respectively. This unique substitution pattern imparts distinct chemical properties and reactivity to the molecule.

Scientific Research Applications

4-Bromo-2-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound finds use in the development of pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

4-Bromo-2-iodo-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding personal contact and inhalation. It should be used in a well-ventilated area and stored in a well-ventilated place with the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination at the 4-position using bromine or a brominating agent like N-bromosuccinimide. The resulting 4-bromoindole is then subjected to iodination at the 2-position using iodine or an iodinating agent such as iodine monochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

    4-Bromoindole: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    2-Iodoindole: Lacks the bromine substituent, affecting its chemical properties and reactivity.

    4-Chloro-2-iodo-1H-indole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness: 4-Bromo-2-iodo-1H-indole’s unique combination of bromine and iodine substituents provides distinct reactivity and versatility in synthetic chemistry. This makes it a valuable compound for developing new materials and studying complex biological systems.

Properties

IUPAC Name

4-bromo-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWSMTCOWHSDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)I)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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